molecular formula C11H16BNO3 B088902 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol CAS No. 1310383-01-7

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No.: B088902
CAS No.: 1310383-01-7
M. Wt: 221.06 g/mol
InChI Key: LZPQXSAHAXDVRY-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is an organoboron compound that features a pyridine ring substituted with a boronic ester group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 3-hydroxypyridine using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can help in maintaining consistent reaction conditions, thereby improving the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced boron species.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring boron-containing motifs for activity.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.

    Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the stability provided by the dioxaborolane ring.

    Bis(pinacolato)diboron: A reagent used for borylation reactions, providing two boronic ester groups for further functionalization.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its combination of a pyridine ring and a boronic ester group, offering both aromatic stability and reactivity. This dual functionality makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of boron-containing drugs.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQXSAHAXDVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590556
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-01-7
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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